![molecular formula C17H22N2O4 B14403331 4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid CAS No. 88103-55-3](/img/structure/B14403331.png)
4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid is a derivative of melatonin, a hormone primarily released by the pineal gland that regulates sleep-wake cycles. This compound has been synthesized to improve the water solubility and biological safety of melatonin while retaining its sleep aid function .
Métodos De Preparación
The synthesis of 4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid involves the introduction of a sulfonate group to melatonin. The process begins with the treatment of melatonin with sodium hydride (NaH) and 1,4-butane sulfone in tetrahydrofuran (THF). This reaction enhances the water solubility of the compound significantly .
Análisis De Reacciones Químicas
4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid has several scientific research applications:
Chemistry: It is used in the synthesis of other melatonin derivatives with improved properties.
Biology: The compound is studied for its effects on biological systems, particularly its role in regulating sleep and circadian rhythms.
Medicine: It has potential as a sleep aid with higher water solubility and lower cytotoxicity compared to natural melatonin.
Mecanismo De Acción
The mechanism of action of 4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid involves its interaction with melatonin receptors in the brain. By binding to these receptors, it helps regulate the sleep-wake cycle and circadian rhythms. The compound’s enhanced solubility allows for better absorption and bioavailability, leading to more effective sleep regulation .
Comparación Con Compuestos Similares
Compared to other melatonin derivatives, 4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid stands out due to its significantly improved water solubility and lower cytotoxicity. Similar compounds include:
N-acetyl-5-methoxytryptamine: The natural form of melatonin.
Sodium 4-(3-(2-acetamidoethyl)-5-methoxy-1H-indol-1-yl) butane-1-sulfonate: Another derivative with enhanced solubility and safety.
These compounds share similar core structures but differ in their solubility and biological safety profiles, making this compound a unique and valuable derivative for research and therapeutic applications.
Propiedades
Número CAS |
88103-55-3 |
|---|---|
Fórmula molecular |
C17H22N2O4 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
4-[3-(2-acetamidoethyl)-5-methoxyindol-1-yl]butanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-12(20)18-8-7-13-11-19(9-3-4-17(21)22)16-6-5-14(23-2)10-15(13)16/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,18,20)(H,21,22) |
Clave InChI |
SQVKNXIHHSZWHT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Octadecyloxy)methyl]pent-4-EN-1-OL](/img/structure/B14403253.png)
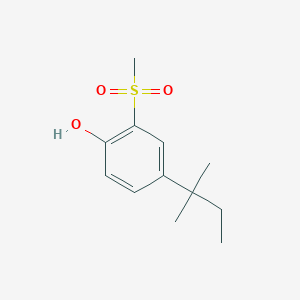
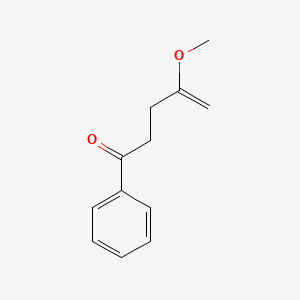
![N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14403284.png)
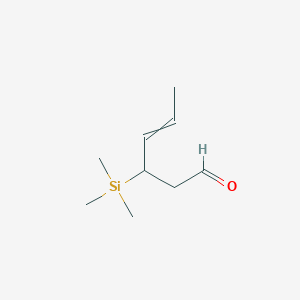
![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)
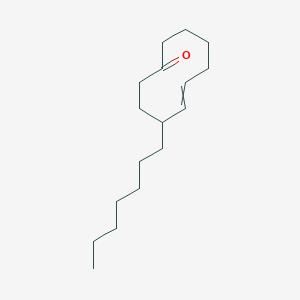
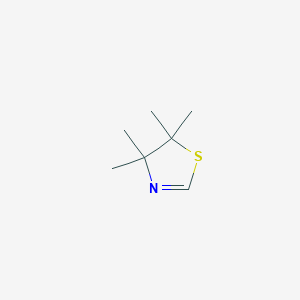
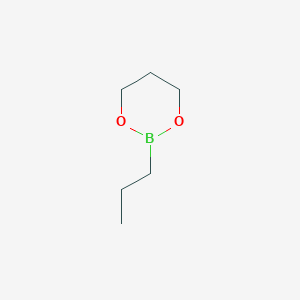
![2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate](/img/structure/B14403329.png)
![Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone](/img/structure/B14403332.png)
![1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14403336.png)
![1-[(Naphthalen-2-yl)oxy]propan-1-ol](/img/structure/B14403341.png)
